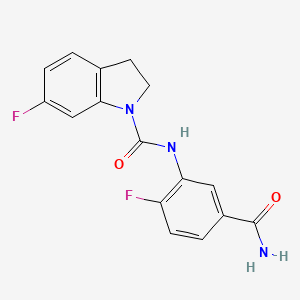![molecular formula C20H21FN2O B7431552 N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide, commonly known as FLX-787 or BIA 2-093, is a novel small molecule drug that has been gaining attention in the scientific community due to its potential therapeutic applications. FLX-787 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is predominantly expressed in the peripheral nervous system and plays a critical role in pain perception.
作用机制
FLX-787 exerts its therapeutic effects by selectively inhibiting Nav1.7 channels, which are predominantly expressed in the peripheral nervous system and play a critical role in pain perception. By blocking these channels, FLX-787 reduces the transmission of pain signals, leading to a reduction in pain perception. The selectivity of FLX-787 for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications.
Biochemical and Physiological Effects
FLX-787 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic effects, FLX-787 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis. Furthermore, FLX-787 has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders. These findings suggest that FLX-787 may have a broad range of therapeutic applications in addition to its analgesic effects.
实验室实验的优点和局限性
One of the advantages of FLX-787 is its selectivity for Nav1.7 channels, which makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there are also some limitations to using FLX-787 in lab experiments. For example, FLX-787 is a relatively new drug, and there is still much that is unknown about its long-term safety and efficacy. Additionally, FLX-787 is a complex molecule that requires expertise in organic chemistry to synthesize, which may limit its availability for use in lab experiments.
未来方向
There are a number of future directions for research on FLX-787. One area of interest is the development of new pain medications based on FLX-787 that have improved selectivity and fewer side effects than traditional pain medications. Additionally, researchers are interested in investigating the potential therapeutic applications of FLX-787 in other conditions, such as anxiety disorders and multiple sclerosis. Further studies are needed to fully understand the safety and efficacy of FLX-787 and its potential for use in clinical practice.
Conclusion
In conclusion, FLX-787 is a novel small molecule drug that has potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. Its selectivity for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there is still much that is unknown about the long-term safety and efficacy of FLX-787, and further research is needed to fully understand its potential for use in clinical practice.
合成方法
The synthesis of FLX-787 involves a series of chemical reactions, starting with the formation of a cyclobutane ring through the reaction of 4-chloro-3-nitrobenzyl chloride with cyclobutanone. The resulting compound is then reacted with 3-fluorobenzylamine to form the desired intermediate, which is then subjected to a series of additional reactions to form the final product. The synthesis of FLX-787 is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学研究应用
FLX-787 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. In preclinical studies, FLX-787 has been shown to effectively block Nav1.7 channels, reducing pain perception in animal models. Furthermore, FLX-787 has demonstrated efficacy in reducing pain in human clinical trials, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-17-7-3-5-15(13-17)14-20(10-4-11-20)22-19(24)23-12-9-16-6-1-2-8-18(16)23/h1-3,5-8,13H,4,9-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXZRUEBBQRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)F)NC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorophenyl)methyl]-N-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431482.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)
![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)


![N-[2-(4-chlorophenyl)cycloheptyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7431525.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431534.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)